![molecular formula C23H26N6O4S B4776755 ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4776755.png)
ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. The pyrazole ring can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves the coupling of these intermediates with a pyrimidine derivative under specific reaction conditions, such as refluxing in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anticancer properties.
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s heterocyclic rings can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: A simpler pyrazole derivative with similar antimicrobial properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
ETHYL 1-ETHYL-6-({[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE stands out due to its combination of pyrazole, oxadiazole, and pyrimidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-ethyl-4-[[5-(1-ethylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-4-28-13-16(12-24-28)20-26-27-23(33-20)34-14-17-18(21(30)32-6-3)19(15-10-8-7-9-11-15)25-22(31)29(17)5-2/h7-13,19H,4-6,14H2,1-3H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJKHXSAKMPWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(O2)SCC3=C(C(NC(=O)N3CC)C4=CC=CC=C4)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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